molecular formula C20H26N4O2 B2801548 N-(2,6-dimethylphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1226440-55-6

N-(2,6-dimethylphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No. B2801548
CAS RN: 1226440-55-6
M. Wt: 354.454
InChI Key: QQZPSCUWNNEZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.454. The purity is usually 95%.
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Scientific Research Applications

Biological and Chemical Effects

  • Antituberculosis Activity of Organotin Complexes

    • Organotin(IV) complexes, including those with structures related to the queried compound, have shown significant antituberculosis activity. The activity is influenced by the ligand environment and the organic groups attached to the tin. These complexes, particularly triorganotin(IV) variants, have superior antituberculosis activity, suggesting potential applications in developing new antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).
  • Cytotoxicity and Antitumor Activity

    • Organotin(IV) complexes have also been reviewed for their anticarcinogenicity and toxicity, with findings indicating high cytotoxic activity against various cell lines. The effectiveness of these complexes is linked to the stability of ligand-Sn bonds and the lipophilicity conferred by the organotin moiety. This suggests that derivatives of the queried compound could be explored for anticancer properties (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).

Synthetic Pathways and Chemical Properties

  • Synthesis of Pyranopyrimidine Scaffolds

    • The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries, has been extensively investigated. The use of diversified hybrid catalysts for the development of these scaffolds highlights the chemical versatility and potential application areas for related compounds, including the design of novel CNS (Central Nervous System) acting drugs or anticancer agents (Parmar, Vala, & Patel, 2023).
  • Functional Groups for Novel CNS Acting Drugs

    • Research into functional chemical groups that may serve as lead molecules for the synthesis of compounds with CNS activity identified heterocycles with nitrogen, sulfur, and oxygen as significant. Such investigations suggest that derivatives of the queried compound could be explored for their potential CNS effects, given their structural features (Saganuwan, 2017).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-14-8-7-9-15(2)19(14)22-17(25)13-26-18-12-16(3)21-20(23-18)24-10-5-4-6-11-24/h7-9,12H,4-6,10-11,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZPSCUWNNEZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

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